molecular formula C7H5Cl2NaO2S B13212958 Sodium (2,6-dichlorophenyl)methanesulfinate

Sodium (2,6-dichlorophenyl)methanesulfinate

Cat. No.: B13212958
M. Wt: 247.07 g/mol
InChI Key: KUMAWOSFKUIFCJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2,6-dichlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H5Cl2NaO2S. It is a sodium salt derivative of methanesulfinic acid, where the sulfinic acid group is bonded to a 2,6-dichlorophenyl group. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2,6-dichlorophenyl)methanesulfinate typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium (2,6-dichlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of polar solvents and mild heating.

Major Products:

Scientific Research Applications

Sodium (2,6-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2,6-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile in chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • Sodium (2,4-dichlorophenyl)methanesulfinate
  • Sodium (4-chlorophenyl)methanesulfinate
  • Sodium (4-methoxyphenyl)methanesulfinate

Comparison: Sodium (2,6-dichlorophenyl)methanesulfinate is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical transformations .

Properties

Molecular Formula

C7H5Cl2NaO2S

Molecular Weight

247.07 g/mol

IUPAC Name

sodium;(2,6-dichlorophenyl)methanesulfinate

InChI

InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

KUMAWOSFKUIFCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.